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Compound of Interest

Compound Name: MU380

Cat. No.: B15141056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of MU380, a

potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in various cancer cell lines.

MU380 has demonstrated significant single-agent activity and the ability to sensitize cancer

cells to DNA-damaging agents, highlighting its potential as a promising therapeutic agent.[1][2]

This document details the mechanism of action, summarizes key quantitative data, outlines

experimental protocols, and provides visual representations of the underlying biological

processes.

Introduction to MU380
MU380 is a novel and metabolically robust CHK1 inhibitor, developed as an analog of the

clinical candidate SCH900776 (MK-8776).[1][2] It incorporates an N-trifluoromethylpyrazole

moiety, which enhances its metabolic stability by protecting it from oxidative dealkylation.[1]

CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway,

playing a central role in cell cycle checkpoints, particularly the intra-S and G2/M checkpoints.[1]

[3] By inhibiting CHK1, MU380 disrupts the cell's ability to repair DNA damage, leading to the

accumulation of lethal DNA lesions and subsequent cell death, a concept known as synthetic

lethality, especially in cancer cells with existing DNA repair defects like TP53 mutations.[2][4]
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MU380 exerts its anti-cancer effects primarily through the potent and selective inhibition of

CHK1 kinase activity.[5] This inhibition leads to a cascade of cellular events culminating in

apoptosis or mitotic catastrophe.

Core Mechanisms:

Abrogation of Cell Cycle Checkpoints: In response to replication stress, often induced by

DNA-damaging chemotherapeutics like gemcitabine, ATR kinase phosphorylates and

activates CHK1.[1][2] Activated CHK1 then orchestrates cell cycle arrest to allow time for

DNA repair. MU380 blocks the autophosphorylation of CHK1 at Ser296, a marker of its

activation, thereby preventing the downstream signaling required for checkpoint

maintenance.[1][2]

Induction of DNA Damage: By overriding the cell cycle checkpoints, MU380 forces cancer

cells with damaged DNA to proceed through the cell cycle, leading to the accumulation of

extensive DNA damage.[1][2] This is evidenced by the increased levels of phosphorylated

histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[1][2]

Induction of Apoptosis: The overwhelming DNA damage triggers programmed cell death, or

apoptosis.[1][6] A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase

(PARP) and Caspase-3, which are hallmarks of apoptotic signaling.[7]

Mitotic Catastrophe: In some cellular contexts, particularly in combination with agents like

gemcitabine, MU380 can induce premature entry into mitosis from the G1 phase, leading to

mitotic catastrophe, a form of cell death characterized by aberrant chromosome segregation.

[8]

Data Presentation
In Vitro Potency of MU380

Compound Target IC50 (nmol/L) Reference

MU380 CHK1 2 [2]

MU378 CHK1 28 [2]

Single-Agent Activity of MU380 in Cancer Cell Lines
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Cell Line Cancer Type TP53 Status IC50 (µM) Reference

MEC-1

Chronic

Lymphocytic

Leukemia

Mutated ~1 [1]

MEC-2

Chronic

Lymphocytic

Leukemia

Mutated Not specified [1]

OSU-CLL

Chronic

Lymphocytic

Leukemia

Wild-type Not specified [1]

NALM-6
B-cell Precursor

Leukemia
Wild-type Not specified [1]

U2OS Osteosarcoma Wild-type Not specified [2]

DU 145 Prostate Cancer Mutated Not specified [2]

Synergistic Activity of MU380 with Gemcitabine

Cell Lines (Pooled)
Median IC50 (nM) -
Gemcitabine Alone

Median IC50 (nM) -
Gemcitabine + 100
nM MU380

Reference

Leukemia and

Lymphoma Cell Lines
20.5 6.5 [1]

Experimental Protocols
Cell Viability Assay (WST-1)

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Drug Treatment: Treat the cells with a serial dilution of MU380, gemcitabine, or a

combination of both. Include a DMSO-treated control.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO2.

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4

hours.

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the DMSO-treated control and

determine the IC50 values using non-linear regression analysis.

Western Blotting
Cell Lysis: After drug treatment for the indicated times, wash the cells with ice-cold PBS and

lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them

on a 4-20% Tris-glycine polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CHK1,

pS296-CHK1, pS345-CHK1, γH2AX, cleaved PARP, cleaved Caspase-3, and a loading

control (e.g., β-actin) overnight at 4°C.[1][2]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Flow Cytometry for DNA Damage (γH2AX) and
Apoptosis (Annexin-V/PI)

Cell Preparation: Harvest cells after drug treatment and wash with PBS.

For γH2AX Staining:

Fix the cells in 4% paraformaldehyde.

Permeabilize the cells with 90% ice-cold methanol.

Stain with an anti-γH2AX antibody followed by a fluorescently labeled secondary antibody.

For Annexin-V/PI Staining:

Resuspend the cells in Annexin-V binding buffer.

Add Annexin-V and Propidium Iodide (PI) and incubate in the dark.

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. Quantify the

percentage of γH2AX-positive cells or the distribution of live, apoptotic, and necrotic cells.[2]

Visualizations

Cellular Stress

CHK1 Signaling Pathway

Therapeutic Intervention

Cellular Outcome

DNA Damage ATR
 activates CHK1

 phosphorylates (S317/S345) pS296-CHK1
(Active)

 autophosphorylates (S296)

pS345-CHK1

Cell Cycle Arrest
(G2/M Checkpoint) promotes

Apoptosis

DNA Repair

 allows

MU380

 inhibits

 leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://aacrjournals.org/mct/article/16/9/1831/147268/Synthesis-and-Profiling-of-a-Novel-Potent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: MU380 inhibits CHK1 activation, leading to apoptosis.
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Caption: Workflow for validating MU380's effects in cancer cells.

Cause Effect
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Caption: Causal chain of MU380's anti-cancer activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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